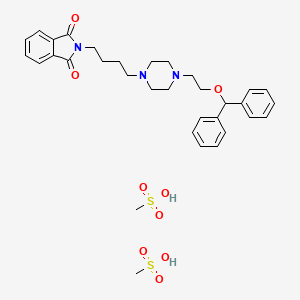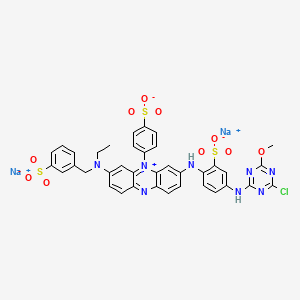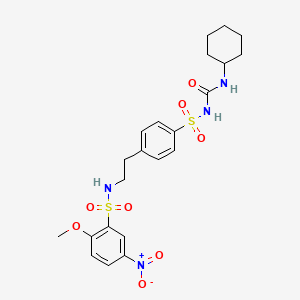
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-hydroxyphenyl)sulfonimidoyl)butoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-4,4-dimethyl-6-(4-(S-(4-hydroxyphenyl)sulfonimidoyl)butoxy)- is a complex organic compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazin-2-one derivatives typically involves the cyclization of anthranilic acid derivatives with carboxylic acid chlorides under various conditions. One effective method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-one derivatives is a one-pot reaction using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents . This method is advantageous due to its mild conditions, high yields, and simplified workup procedures.
Industrial Production Methods
Industrial production of benzoxazine derivatives often involves large-scale cyclodehydration reactions using acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine as cyclizing agents . These methods are optimized for high efficiency and scalability, making them suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2H-3,1-Benzoxazin-2-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydrobenzoxazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized benzoxazinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Cyclizing agents: Cyanuric chloride, dimethylformamide, acetic anhydride.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydrobenzoxazinone derivatives, and various substituted benzoxazinone compounds .
Applications De Recherche Scientifique
2H-3,1-Benzoxazin-2-one derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Investigated for their potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2H-3,1-Benzoxazin-2-one derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as non-nucleoside reverse transcriptase inhibitors, blocking the activity of HIV-1 reverse transcriptase and preventing viral replication . Other derivatives may inhibit specific enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2H-3,1-Benzoxazin-2-one include:
Efavirenz: A non-nucleoside reverse transcriptase inhibitor used in HIV therapy.
4-Phenylureido/thioureido-substituted benzoxazines: Studied for their biological activities, including myorelaxant effects.
Uniqueness
The uniqueness of 2H-3,1-Benzoxazin-2-one derivatives lies in their structural diversity and the presence of functional groups such as sulfonimidoyl and hydroxyphenyl groups
Propriétés
Numéro CAS |
89432-15-5 |
|---|---|
Formule moléculaire |
C20H24N2O5S |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
6-[4-[(4-hydroxyphenyl)sulfonimidoyl]butoxy]-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C20H24N2O5S/c1-20(2)17-13-15(7-10-18(17)22-19(24)27-20)26-11-3-4-12-28(21,25)16-8-5-14(23)6-9-16/h5-10,13,21,23H,3-4,11-12H2,1-2H3,(H,22,24) |
Clé InChI |
ZLOCWRKXFNPGJD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)OCCCCS(=N)(=O)C3=CC=C(C=C3)O)NC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















